P2X3 Antagonist Potency: Direct Comparator Data for para-Methoxy Isomer (4-Methoxy Analog)
The para-methoxy analog, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide, is reported as a potent P2X3 antagonist with an IC50 of approximately 30 nM against recombinant human P2X3 homotrimers [1]. While direct experimental data for the target ortho-methoxy compound is not yet publicly available in primary literature, the scaffold's bioactivity is highly sensitive to this substitution pattern, as demonstrated by the known metabolic and potency shifts between ortho- and para-alkoxy aryloxy-propanamides [2]. This establishes that the 2-methoxy positional isomer cannot be assumed to have identical potency, and its procurement for P2X3 research requires independent validation.
| Evidence Dimension | P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Data not publicly available |
| Comparator Or Baseline | N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide: IC50 ~30 nM (recombinant hP2X3 homotrimers) |
| Quantified Difference | Not applicable |
| Conditions | Human P2X3 expressed in HEK293 cells, assessed by inhibition of ATP-induced intracellular Ca2+ influx (data for comparator) |
Why This Matters
This highlights the critical SAR sensitivity at the methoxy position, directly informing procurement decisions when selecting among closely related P2X3 antagonist research tools.
- [1] BindingDB Entry BDBM50533006. IC50: 30 nM for Gefapixant (AF-219) at human P2X3 receptor. View Source
- [2] Cui WW, et al. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. Comput Struct Biotechnol J. 2022;20:1648-1658. View Source
